2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
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Description
“2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.28 Da . Its InChI code is 1S/C14H14N2O2/c1-16-7-6-12-10 (8-16)13 (14 (17)18)9-4-2-3-5-11 (9)15-12/h2-5H,6-8H2,1H3, (H,17,18) .Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Neuroscience , specifically focusing on the treatment of Alzheimer’s disease .
3. Methods of Application or Experimental Procedures The compound was tested for its in vitro inhibitory activity against PDE5. The most potent compound identified, referred to as compound 6c, demonstrated excellent in vitro IC 50 (0.056 nM) and improved aqueous solubility .
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Oncology , specifically focusing on the development of anticancer drugs .
3. Methods of Application or Experimental Procedures The compound was synthesized and its anticancer properties were studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anticancer activity to 1,6-naphthyridines .
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Virology , specifically focusing on the development of anti-HIV drugs .
3. Methods of Application or Experimental Procedures The compound was synthesized and its anti-HIV properties were studied using various HIV strains. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anti-HIV activity to 1,6-naphthyridines .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLXEJOXOYNGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid |
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